N-(2-Hydroxyethyl)octadecanamide
Overview
Description
N-(octadecanoyl)ethanolamine is an N-acylethanolamine 18:0 that is the ethanolamide of octadecanoic acid. It is functionally related to an octadecanoic acid.
Scientific Research Applications
Mechano-Responsive Properties in Molecular Gels : A study by Mallia and Weiss (2015) investigated the self-assembly and gelation behavior of a series of hydroxy-N-(ω-hydroxyalkyl)octadecanamides, which includes N-(2-Hydroxyethyl)octadecanamide. These compounds exhibited unique viscoelastic recovery after destructive shear, demonstrating potential applications in developing responsive materials for various industrial and scientific applications (Mallia & Weiss, 2015).
Rubber Modified Asphalt Viscosity Reducer : Research by Liqun (2010) showed that octadecanamide can significantly reduce the viscosity of rubber-modified asphalt, suggesting its application in improving the processability and performance of asphalt mixtures (Liqun, 2010).
Surfactant and Detergent Additives : Weil et al. (1971) explored the oxyalkylation of N-(2-Hydroxyethyl) amides, which provided valuable insights into their use as detergent additives and intermediates. Their ability to influence the solubility and performance of detergents highlights their potential in household and industrial cleaning applications (Weil et al., 1971).
Neuromodulators in Sleep Induction : A study by Huidobro‐Toro & Harris (1996) found that certain amide derivatives of fatty acids, including octadecanamide, can influence neurotransmitter receptors, particularly 5-hydroxytrypamine receptors. This suggests their potential role as neuromodulators in sleep and mood regulation (Huidobro‐Toro & Harris, 1996).
Hemocompatibility of Polymeric Materials : Fischer et al. (2012) explored the effects of immobilizing octadecyl chains, like those in this compound, on the hemocompatibility of polymeric materials. This research is significant for developing blood-compatible medical devices and coatings (Fischer et al., 2012).
Antimicrobial and Virucidal Properties : Wong et al. (2002) synthesized derivatives of this compound and evaluated their spermicidal and anti-HIV properties. This suggests potential applications in developing topical contraceptive microbicides (Wong et al., 2002).
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)octadecanamide, also known as Stearoylethanolamide (SEA), is an endocannabinoid-like compound . It is an N-acylethanolamine and the ethanolamide of octadecanoic acid . The primary targets of SEA are the endocannabinoid receptors in the human body .
Mode of Action
SEA interacts with the endocannabinoid receptors, modulating a variety of physiological processes. It is believed to have pro-apoptotic activity , which means it can induce programmed cell death, a process crucial for maintaining cellular homeostasis.
Result of Action
The molecular and cellular effects of SEA’s action are largely dependent on its interaction with the endocannabinoid receptors. Its pro-apoptotic activity suggests that it may play a role in controlling cell proliferation and death . This could potentially have implications in conditions characterized by abnormal cell growth.
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)octadecanamide plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is yet to be fully understood .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQIQQTPXJQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042178 | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid | |
Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
111-57-9 | |
Record name | N-Stearoylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearamide MEA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Stearamide MEA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STEARIC MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XV449Q24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98.5 °C | |
Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(2-Hydroxyethyl)octadecanamide synthesized, and what spectroscopic data confirms its formation?
A1: this compound can be synthesized via a non-catalytic amidation reaction between palm fatty acid distillate (PFAD) and monoethanolamine (MEA) under microwave irradiation []. The formation of this compound, alongside other fatty acid alkanolamide derivatives, is confirmed through spectroscopic analyses:
- FT-IR: The presence of this compound is indicated by the stretching vibration of C-N groups at a wavenumber of 3301.89 cm-1. This is further supported by stretching vibrations attributed to C-N-H and C-N at wavenumbers 1557.03 cm-1 and 1466.08 cm-1, respectively [].
- GC-MS: The mass spectrum confirms the presence of this compound along with other alkanolamide derivatives like N-(2-hydroxyethyl)-Octanamide, N-(2-hydroxyethyl)-Decanamide, N-(2-hydroxyethyl)-Dodecanamide and N-(2-hydroxyethyl)-Hexadecanamide [].
Q2: Is there any structural information available for this compound?
A2: While the provided abstracts do not detail the crystal structure of this compound, one of the articles mentions a study focusing on "The Crystal Structure of N-(2-Hydroxyethyl)-octadecanamide" []. This suggests that detailed structural information, including bond lengths, angles, and spatial arrangement of atoms, is likely available in the full research article.
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